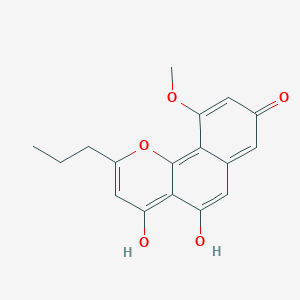
Comaparvin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comaparvin is a natural product found in Comanthus with data available.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Properties
Comaparvin, derived from the crinoid Comanthus bennetti, has demonstrated significant anti-inflammatory and analgesic effects. In vivo experiments showed that comaparvin effectively inhibited the expression of pro-inflammatory proteins and reduced symptoms like mechanical allodynia, thermal hyperalgesia, and weight-bearing deficits in inflammation-induced rats. It also attenuated leukocyte infiltration and reduced the expression of inducible nitric oxide synthase (iNOS) in inflamed paws, suggesting its potential as a therapeutic agent against inflammatory pain (Chen et al., 2014).
Inhibition of NF-κB Signaling in Cancer Cells
Comaparvin has shown promise as an inhibitor of the NF-κB signaling pathway, which is frequently misregulated in various cancer cells. It demonstrated inhibitory activity against tumor necrosis factor-alpha (TNF-α) induced NF-κB activation in rat hepatoma and human breast cancer cells. By reducing chymotrypsin-like proteasomal activity and blocking nuclear translocation of NF-κB, comaparvin impedes the phosphorylation of IκB. This ability to sensitize cancer cells to apoptotic effects mediated by TNF-α and downregulate expression of protective NF-κB target genes like MnSOD, XIAP, or A20 positions it as a potential cancer therapeutic (Chovolou et al., 2011).
HIV-1 Replication Inhibition
In a study of the Australian crinoid Capillaster multiradiatus, comaparvin was identified among several compounds that displayed moderate inhibition of in vitro HIV-1 replication in a T cell line. This suggests a potential application of comaparvin in HIV research, although further investigation is required to fully understand its mechanism and efficacy (Lum et al., 2019).
Cytotoxicity in Cancer Cells
Further research on comaparvin, along with other compounds from the marine echinoderm Comanthus sp., revealed cytotoxic activities against cancer cells. Particularly, a mixture of comaparvin and 6-methoxycomaparvin exhibited pronounced cytotoxicity against mouse lymphoma L5178Y cells, indicating its potential in cancer treatment research (Ebada et al., 2009).
Inhibition of Drug Efflux in Cancer Cells
Comaparvin has also been evaluated for its ability to inhibit the multidrug transporter ABCG2, which is involved in drug resistance in cancer therapy. Studies indicate that comaparvin moderately inhibits ABCG2-mediated transport, suggesting a role in overcoming drug resistance in cancer treatment (Bokesch et al., 2010).
Propiedades
Número CAS |
34434-17-8 |
|---|---|
Nombre del producto |
Comaparvin |
Fórmula molecular |
C17H16O5 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
4,5-dihydroxy-10-methoxy-2-propylbenzo[h]chromen-8-one |
InChI |
InChI=1S/C17H16O5/c1-3-4-11-8-13(20)16-12(19)6-9-5-10(18)7-14(21-2)15(9)17(16)22-11/h5-8,19-20H,3-4H2,1-2H3 |
Clave InChI |
YDCMZZSXXPUNHD-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O1)OC)O)O |
SMILES canónico |
CCCC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O1)OC)O)O |
Otros números CAS |
34434-17-8 |
Sinónimos |
5,8-dihydroxy-10-methoxy-2-propylbenzo(h)chromen-4-one comaparvin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



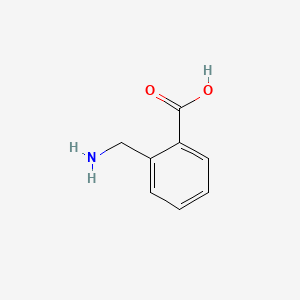
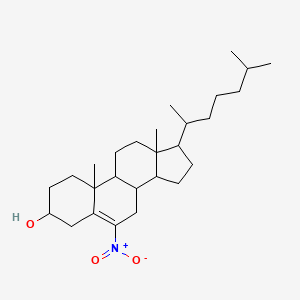
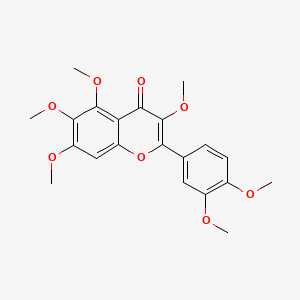
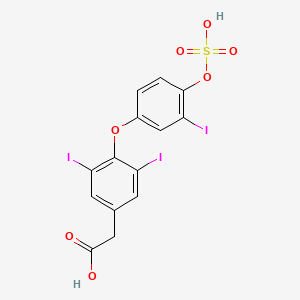
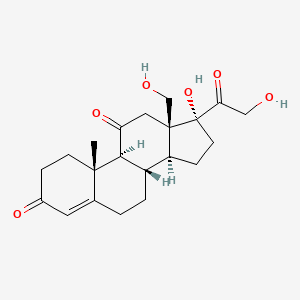
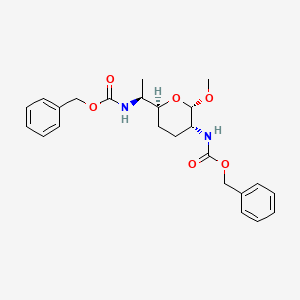
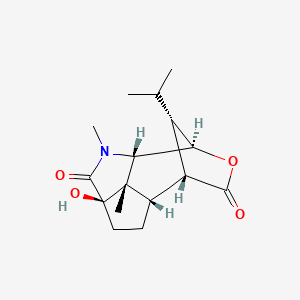
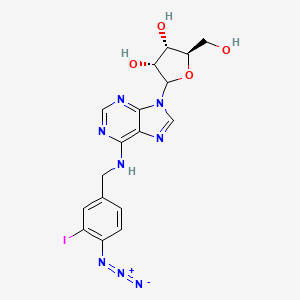
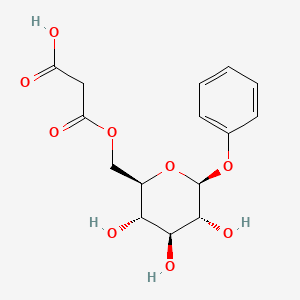
![3-(Dimethylamino)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1207646.png)
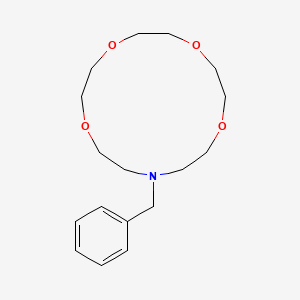
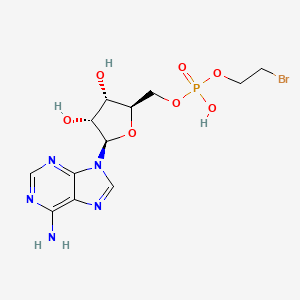
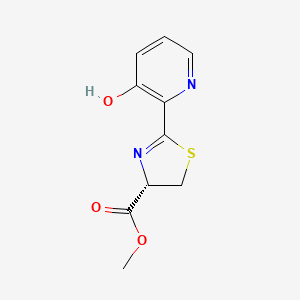
![(3S,4R,6S)-3-Ethyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1207652.png)